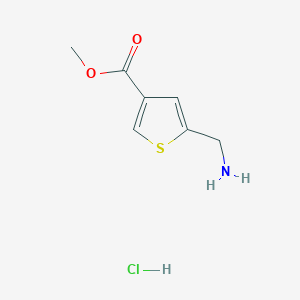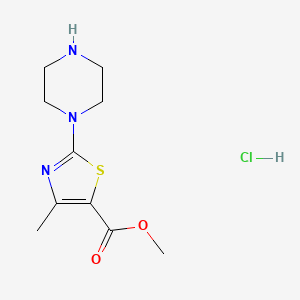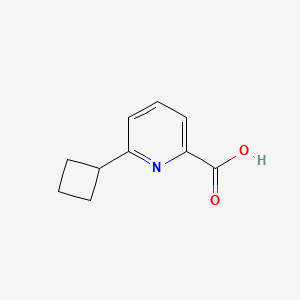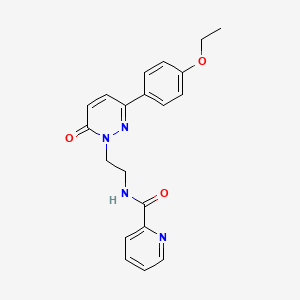
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1006619-26-6 . It has a molecular weight of 207.68 and its IUPAC name is this compound . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2S.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 207.68 .Aplicaciones Científicas De Investigación
Thiophene Derivatives in Pharmacology
Thiophene derivatives exhibit a wide range of pharmacological activities. For example, certain thiophene compounds have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. A study by Thomas et al. (2017) on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, such as TR560, identified these compounds as tumor-selective agents that preferentially inhibit the proliferation of specific tumor cell types including leukemia, lymphoma, and several solid tumors. This research underscores the potential of thiophene derivatives in developing novel anti-cancer therapies (Thomas et al., 2017).
Thiophene-Based Metal-Organic Frameworks (MOFs)
Thiophene-based derivatives are also significant in the development of metal-organic frameworks (MOFs) with unique properties. Wang et al. (2016) synthesized microporous lanthanide-based MOFs using a methyl-substituted thieno[2,3-b]thiophene dicarboxylate, demonstrating their gas adsorption, sensing activities, and magnetic properties. These MOFs showed moderate adsorption properties for N2 and CO2 and exhibited sensing properties toward nitrobenzene, acetone, and Cu(2+) ions, indicating their potential applications in environmental monitoring and material science (Wang et al., 2016).
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, thiophene derivatives serve as key intermediates for constructing complex molecules. Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles, illustrating a novel route to heterocyclic systems with potential bioactive properties (Yagodkina-Yakovenko et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
“Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride” is a specialized chemical compound with immense value for researchers and scientists across various fields
Thiophenes are privileged heterocycles containing a five-membered ring with sulfur as the heteroatom (C~4~H~4~S). They exhibit diverse properties and applications, including pharmacological effects. For instance, suprofen (a 2-substituted thiophene) serves as a nonsteroidal anti-inflammatory drug, while articaine (2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)thiophene-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBNGMREVLXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)



![2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2437232.png)